molecular formula C10H8O7S2 B091816 2-Naphthol-6,8-disulfonic acid CAS No. 118-32-1

2-Naphthol-6,8-disulfonic acid

Cat. No.: B091816
CAS No.: 118-32-1
M. Wt: 304.3 g/mol
InChI Key: DOBIZWYVJFIYOV-UHFFFAOYSA-N
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Description

2-Naphthol-6,8-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthol, characterized by the presence of two sulfonic acid groups at the 6 and 8 positions of the naphthalene ring. This compound is widely used in the dye and pigment industry due to its ability to form stable, water-soluble dyes .

Mechanism of Action

Target of Action

2-Naphthol-6,8-disulfonic acid, also known as 7-hydroxynaphthalene-1,3-disulfonic acid, is a synthetic organic compound It’s known to be effective in both uva and uvb regions , suggesting potential interactions with molecules or structures sensitive to these light wavelengths.

Mode of Action

It’s known to be used as a coupling component for a wide range of azo colorants . This suggests that it may interact with its targets through a diazo coupling reaction, which involves the reaction of an aromatic amine and a diazonium compound to produce an azo compound .

Biochemical Pathways

Its role as a coupling component in the production of azo colorants suggests that it may be involved in the biochemical pathways related to color perception or color production .

Pharmacokinetics

It’s known to be thermally stable with a melting point of about 220°c , which could influence its bioavailability and pharmacokinetics.

Result of Action

It’s known to have good analytical properties and can be used for the analysis of glyphosate in wastewater samples . This suggests that it may have applications in environmental monitoring and pollution control.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known to be thermally stable , suggesting that it can retain its structure and function in high-temperature environments. Additionally, it’s freely soluble in water but practically insoluble in alcohol , indicating that its solubility and therefore its action can be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol-6,8-disulfonic acid typically involves the sulfonation of 2-naphthol. The process begins by adding 2-naphthol to 98% sulfuric acid at 40°C. Subsequently, 20% oleum is added over a period of 6 hours, allowing the temperature to rise to 60°C. The reaction is completed by heating for an additional 16 hours at 60°C, followed by 15 hours at 80°C .

Industrial Production Methods: In industrial settings, the sulfonation process is often followed by the precipitation of the product as an ammonium-potassium salt. This is achieved by adding potassium chloride to the hot solution and cooling it slowly to 35°C before filtering off the crystalline dipotassium salt .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthol-6,8-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Naphthol-6,8-disulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Naphthol-3,6-disulfonic acid
  • 2-Naphthol-3,8-disulfonic acid
  • 1-Naphthol-6,8-disulfonic acid

Comparison: 2-Naphthol-6,8-disulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which imparts distinct chemical properties and reactivity. Compared to its isomers, it exhibits different solubility and stability characteristics, making it particularly suitable for certain industrial applications .

Properties

IUPAC Name

7-hydroxynaphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O7S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBIZWYVJFIYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059470
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-
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Molecular Weight

304.3 g/mol
Source PubChem
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CAS No.

118-32-1
Record name 2-Naphthol-6,8-disulfonic acid
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Record name 2-Naphthol-6,8-disulfonic acid
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-
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Record name 7-hydroxynaphthalene-1,3-disulphonic acid
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Record name 2-NAPHTHOL-6,8-DISULFONIC ACID
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Q & A

Q1: What is the structural characterization of 2-Naphthol-6,8-disulfonic acid?

A1: this compound, often encountered as its disodium salt (G acid), is an organic compound with the molecular formula C10H8O7S2. Its molecular weight is 360.32 g/mol. While specific spectroscopic data is not available in the provided research papers, it's important to note that compounds like this are often characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Q2: What are the applications of this compound in dye synthesis?

A: this compound serves as a crucial building block in synthesizing various azo dyes. [, ] For instance, it reacts with tetra-azo 3,3′-dimethylbenzidine to form an intermediate in the synthesis of Acid Red 114. [] Another azo dye, Food Yellow No. 5, can contain an impurity called GS-SA (l-(4-sulfophenylazo)-2-naphthol-6,8-disulfonic acid), highlighting the compound's role in dye manufacturing processes. []

Q3: How does the structure of this compound influence its self-assembly properties?

A: Research shows that this compound's flat, anionic structure plays a key role in its self-assembly behavior with cationic surfactants like dodecyltrimethylammonium bromide (DTAB). [] The different configurations possible when Orange G (the disodium salt of this compound) interacts with cone-shaped DTAB molecules lead to the formation of nanotubes. The cup-like configuration at the front of the molecule pair creates the nanotube's transverse section, while the cylinder-like profile configuration forms the nanotube's lengthwise section. []

Q4: Are there any analytical methods used to study this compound and its related compounds?

A: Yes, techniques like counter alternative current chromatography (CACC) effectively separate impurities present in commercial dyes, including those derived from this compound. [] Additionally, ultra-high-performance liquid chromatography (UHPLC) helps determine manufacturing impurities in dyes like FD&C Red No. 40, which share structural similarities with this compound derivatives. []

Q5: What are the potential environmental impacts of this compound and its derivatives?

A: While the provided research papers do not delve into the specific environmental impact of this compound, its use in dye manufacturing raises concerns about potential water pollution. [, , ] Further research is needed to assess the ecotoxicological effects of this compound and explore strategies for its safe disposal and potential biodegradation.

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